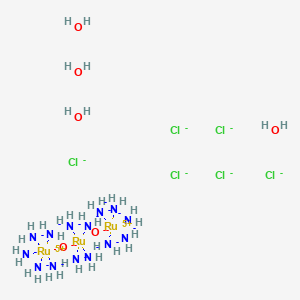
6-Fluoronaphthalen-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Fluoronaphthalen-2-amine and its derivatives involves multiple steps, including nucleophilic substitution reactions. For example, the preparation of related fluoronaphthalene compounds typically starts from octafluoronaphthalene, which undergoes nucleophilic substitution by secondary amines to yield mono- and di-substituted fluoronaphthalene products, such as 2-aminoheptafluoronaphthalenes (Price, Suschitzky, & Hollies, 1969). These procedures can be adapted to synthesize 6-Fluoronaphthalen-2-amine, considering the specific positioning of the fluorine and amine groups.
Wissenschaftliche Forschungsanwendungen
β-Adrenergic Activities : Research has shown that compounds like 6-Fluoronaphthalen-2-amine, when substituted on the aromatic ring with fluorine, can exhibit significant biological effects, particularly in β-adrenergic activities. They have potential uses as β-receptor agonists or antagonists, and their binding selectivity between β receptors has been explored (Adejare & Sciberras, 1997).
Sensitive, Selective, and Tightly Binding Fluorogenic Substrates : 6-Fluoronaphthalen-2-amine derivatives have been used as substrates in enzyme activity assays. They exhibit tight binding to specific enzymes, making them useful for sensitive and selective fluorometric assays (Ling & Sayre, 2009).
Thiol-Selective Fluorescent Probes : Certain derivatives of 6-Fluoronaphthalen-2-amine have been synthesized for use as thiol-selective fluorescent probes. These probes can be used in the study of proteins, especially for investigating conformational changes and hydrophobic domains (Prendergast et al., 1983).
Synthesis of Environment-Sensitive Fluorophores : This compound is also involved in the synthesis of environment-sensitive fluorophores such as 6-Dimethylaminonaphthalimide, which are used in protein-protein interaction studies and tissue distribution investigations (Baathulaa, Xu, & Qian, 2011).
Chemosensors for Metal Ions : Derivatives of 6-Fluoronaphthalen-2-amine have been synthesized for use as chemosensors. These compounds can selectively and sensitively detect metal ions like Cu2+ and have potential applications in bioimaging (Anbu et al., 2012).
Detection of Amine Vapors : Some studies have used derivatives of 6-Fluoronaphthalen-2-amine in developing sensors for detecting amine vapors, which is significant in agricultural, pharmaceutical, and food industries (Gao et al., 2016).
Eigenschaften
IUPAC Name |
6-fluoronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDTCOAZCSWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616824 | |
| Record name | 6-Fluoronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoronaphthalen-2-amine | |
CAS RN |
13916-91-1 | |
| Record name | 6-Fluoronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)





